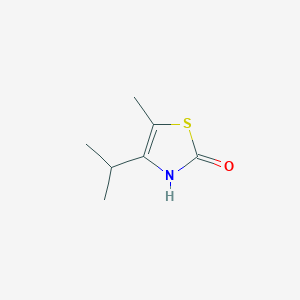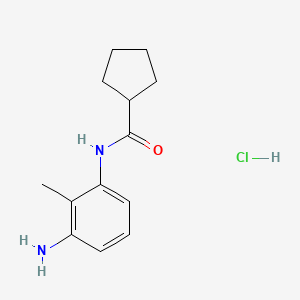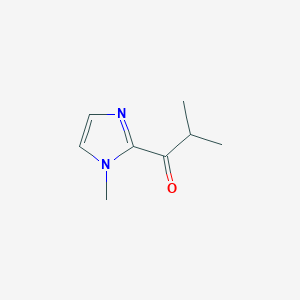
(1S)-1-(1H-pyrrol-2-yl)ethan-1-ol
Descripción general
Descripción
(1S)-1-(1H-pyrrol-2-yl)ethan-1-ol, also known as pyrrolidin-2-yl ethanol, is an organic compound with the molecular formula C4H9NO. This compound is a colorless liquid with a sweet, pungent odor and a boiling point of 118.7°C. It is a structural isomer of pyrrolidin-2-yl methanol and is found in various plants, fungi, and bacteria. It is also used in the synthesis of various pharmaceuticals and other organic compounds.
Aplicaciones Científicas De Investigación
Oxa-Pictet–Spengler Reaction
One application involves its use in the synthesis of 3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazines via the oxa-Pictet–Spengler reaction. This method facilitates the construction of these compounds through a sequence of carbon–carbon and carbon–oxygen bond formations, demonstrating a straightforward approach to synthesizing complex heterocyclic structures (Raji Reddy et al., 2016).
Electrooptic Film Fabrication
Derivatives of this compound have been incorporated into dibranched, heterocyclic "push-pull" chromophores for electrooptic film fabrication. The structural manipulation of these compounds influences covalent self-assembly, thin-film microstructure, and nonlinear optical response, underscoring the importance of molecular architecture in developing advanced optical materials (Facchetti et al., 2006).
Ligand Formation and Rearrangement
The compound serves as a precursor in the formation of a coordinated 2-aminoethylidene ligand. Following activation and dehydration, it undergoes deprotonation and rearrangement to yield a neutral complex with a phosphinoallyl ligand containing a pyrrolidin-2-yl ring. This highlights its role in creating novel ligand systems for metal complexes (Puerta et al., 2008).
Store-Operated Calcium Entry (SOCE) Inhibition
A series of analogues based on this structure exhibited potential as inhibitors of endoplasmic reticulum (ER) Ca2+ release and store-operated Ca2+ entry (SOCE) in cellular models. This suggests a therapeutic application in regulating calcium signaling pathways (Dago et al., 2018).
Propiedades
IUPAC Name |
(1S)-1-(1H-pyrrol-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-5(8)6-3-2-4-7-6/h2-5,7-8H,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBNHUUABUEZGZ-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(1H-pyrrol-2-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1421613.png)
![4-[(3-Chloro-2-methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1421614.png)
![[1-(difluoromethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1421618.png)



![[1-(4-Ethoxyphenyl)ethyl]methylamine hydrochloride](/img/structure/B1421623.png)


![3-{4-methyl-3,6-dioxo-1H,2H,3H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid hydrochloride](/img/structure/B1421629.png)
![2-chloro-N-cyclopropyl-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B1421630.png)
